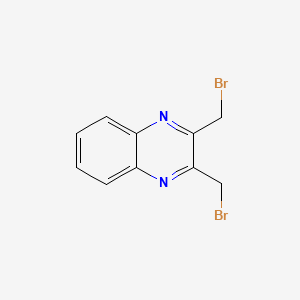

2,3-Bis(bromomethyl)quinoxaline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38602. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-bis(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKFFORGJVELPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062861 | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-86-1 | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003138861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(bromomethyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(BROMOMETHYL)QUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7CU7QW5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Bis(bromomethyl)quinoxaline: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-Bis(bromomethyl)quinoxaline, a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. This document details its molecular structure, synthesis protocols, and summarizes its known antimicrobial and potential anticancer properties. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to aid in research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoxaline core substituted with two bromomethyl groups at the 2 and 3 positions. The quinoxaline scaffold is composed of a fused benzene and pyrazine ring. The presence of the reactive bromomethyl groups makes it a versatile precursor for the synthesis of a wide range of derivatives.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₀H₈Br₂N₂ |

| Molecular Weight | 315.99 g/mol |

| CAS Number | 3138-86-1 |

| Appearance | Powder |

| Melting Point | 152-156 °C |

| SMILES String | BrCc1nc2ccccc2nc1CBr |

| InChI Key | LHKFFORGJVELPC-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between an o-phenylenediamine derivative and 1,4-dibromo-2,3-butanedione.[3] This reaction provides a straightforward and efficient method for the preparation of the target compound.

General Synthesis Workflow

The synthesis can be visualized as a two-step logical process involving the preparation of the reactants followed by the cyclization reaction to form the quinoxaline ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of the title compound is not extensively documented in readily available literature, a general procedure can be outlined based on the synthesis of similar quinoxaline derivatives.[4]

Materials:

-

o-Phenylenediamine

-

1,4-Dibromo-2,3-butanedione

-

Ethanol (or another suitable solvent like toluene)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add 1,4-dibromo-2,3-butanedione (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield this compound as a powder.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous quinoxaline derivatives.[5][6]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (on the benzene ring) are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methylene protons of the bromomethyl groups (-CH₂Br) would likely appear as a singlet at approximately δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-145 ppm. The carbons of the bromomethyl groups would appear further downfield, typically in the range of δ 30-40 ppm. The quaternary carbons of the pyrazine ring would also be in the aromatic region. |

| IR (KBr) | Characteristic peaks would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=N and C=C stretching of the quinoxaline core (~1620-1500 cm⁻¹), and C-Br stretching of the bromomethyl groups (~600-700 cm⁻¹). |

Biological Activity

This compound and its derivatives have garnered significant interest due to their diverse biological activities, particularly their antimicrobial and potential anticancer properties.

Antimicrobial Activity

Substituted this compound derivatives have demonstrated notable activity against a range of bacteria and fungi.[7][8] The electrophilicity of the halomethyl units is believed to play a crucial role in their antimicrobial action.

Table 3: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL) [7]

| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

| 6-nitro | >100 | >100 | >100 | >100 | >100 | >100 |

| 6-cyano | 1.6 | 3.1 | >100 | >100 | 25 | 50 |

| 6-trifluoromethyl | 0.8 | 1.6 | >100 | >100 | 12.5 | 25 |

| 6-chloro | 3.1 | 6.3 | >100 | >100 | 50 | 100 |

| 6-fluoro | 6.3 | 12.5 | >100 | >100 | 100 | >100 |

| Unsubstituted | 12.5 | 25 | >100 | >100 | >100 | >100 |

| 6,7-dichloro | 1.6 | 3.1 | >100 | >100 | 25 | 50 |

| 6,7-dimethyl | 50 | 100 | >100 | >100 | >100 | >100 |

Note: Data for some derivatives are not available for all strains.

Anticancer Potential and Mechanism of Action

The 1,4-dioxide derivative of this compound, also known as Conoidin A, has been identified as an inhibitor of Peroxiredoxin II (PrxII).[9] PrxII is an enzyme involved in the elimination of reactive oxygen species (ROS), and its downregulation has been linked to the promotion of cancer cell death. This suggests that Conoidin A and potentially related compounds could be explored as therapeutics for cancers where PrxII is a viable target, such as uterine cancer.[9]

The proposed mechanism of action involves the covalent binding of Conoidin A to cysteine residues within the PrxII enzyme, thereby inhibiting its activity. This leads to an accumulation of ROS within the cancer cells, ultimately triggering apoptosis.

Caption: Proposed mechanism of action for the anticancer effects of Conoidin A.

Conclusion

This compound is a valuable and versatile chemical entity. Its straightforward synthesis and the reactivity of its bromomethyl groups make it an important building block for the development of novel heterocyclic compounds. The demonstrated antimicrobial activity of its derivatives and the potential anticancer mechanism of its 1,4-dioxide highlight the significant therapeutic potential of this structural class. Further research into the synthesis of new derivatives, detailed investigation of their biological activities, and exploration of their mechanisms of action are warranted to fully exploit their potential in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 3138-86-1 | FB04248 [biosynth.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heteroletters.org [heteroletters.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Bis(bromomethyl)quinoxaline from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-bis(bromomethyl)quinoxaline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 2,3-dimethylquinoxaline from o-phenylenediamine, followed by the bromination of the methyl groups. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine proceeds through a well-established two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, specifically diacetyl (2,3-butanedione), to form the stable heterocyclic intermediate, 2,3-dimethylquinoxaline. The second step is a free-radical bromination of the benzylic methyl groups of 2,3-dimethylquinoxaline using N-Bromosuccinimide (NBS) to yield the final product.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

The initial step is a cyclocondensation reaction between o-phenylenediamine and diacetyl. This reaction is typically acid-catalyzed and proceeds readily to form the quinoxaline ring system.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diacetyl. This is followed by dehydration to form the stable, aromatic 2,3-dimethylquinoxaline.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in methanol or ethanol.

-

Add diacetyl (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add cold water to the mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 2,3-dimethylquinoxaline.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| o-Phenylenediamine (molar ratio) | 1.0 | |

| Diacetyl (molar ratio) | 1.0 | |

| Reaction Conditions | ||

| Solvent | Methanol or Ethanol | |

| Catalyst | Glacial Acetic Acid | |

| Temperature | Reflux | |

| Reaction Time | 2-3 hours | |

| Product: 2,3-Dimethylquinoxaline | ||

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 105-107 °C | |

| Typical Yield | 85-95% | |

| Appearance | Off-white to yellow crystalline solid | [2] |

Step 2: Bromination of 2,3-Dimethylquinoxaline

The second step involves the selective bromination of the two methyl groups of 2,3-dimethylquinoxaline to yield this compound. This is a free-radical substitution reaction.

Reaction Mechanism

The reaction is initiated by a radical initiator, which generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylquinoxaline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and another bromine radical, which continues the chain reaction.

Experimental Protocol

Materials:

-

2,3-Dimethylquinoxaline

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium thiosulfate solution

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylquinoxaline (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the flask.

-

Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Dimethylquinoxaline (molar ratio) | 1.0 | |

| N-Bromosuccinimide (molar ratio) | 2.2 | |

| Reaction Conditions | ||

| Solvent | Carbon tetrachloride | |

| Initiator | AIBN or Benzoyl Peroxide | |

| Temperature | Reflux | |

| Product: this compound | ||

| Molecular Formula | C₁₀H₈Br₂N₂ | [3] |

| Molecular Weight | 315.99 g/mol | [3] |

| Melting Point | 154-156 °C | |

| Typical Yield | 60-70% | |

| Appearance | Pale yellow to brown crystalline solid | |

| CAS Number | 3138-86-1 | [3] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and the general signaling pathway for the free-radical bromination.

Conclusion

The synthesis of this compound from o-phenylenediamine is a reliable and efficient two-step process. The initial condensation reaction provides the quinoxaline core, which is then functionalized through a selective free-radical bromination. This guide provides the essential details for researchers and scientists to successfully perform this synthesis and utilize the product in further drug development and chemical research. Careful control of reaction conditions and purification procedures are crucial for obtaining high yields and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Bis(bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(bromomethyl)quinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of novel organic molecules with significant biological activities. Its unique structural feature, a quinoxaline core functionalized with two reactive bromomethyl groups, makes it a valuable precursor for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its known biological activities, particularly in the context of anticancer and antimicrobial research. Furthermore, this guide illustrates key signaling pathways that can be targeted by quinoxaline derivatives, offering insights for drug discovery and development.

Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a fused benzene and pyrazine ring, forming the quinoxaline moiety, with two bromomethyl substituents at the 2 and 3 positions of the pyrazine ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Br₂N₂ | [1][2][3] |

| Molecular Weight | 315.99 g/mol | [1][2][3] |

| Appearance | Off-white to gray or beige-brown crystalline powder | [4] |

| Melting Point | 152-156 °C | [1][4] |

| Boiling Point (Predicted) | 345.7 ± 37.0 °C | [4] |

| pKa (Predicted) | -1.31 ± 0.48 | [4] |

| CAS Number | 3138-86-1 | [1][2][3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and 1,4-dibromo-2,3-butanedione.[6]

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol is adapted from established synthetic procedures for quinoxaline derivatives.[6][7]

Materials:

-

o-Phenylenediamine

-

1,4-Dibromo-2,3-butanedione

-

Ethanol

-

Rectified Spirit

-

Deionized Water

Procedure:

-

Prepare a solution of o-phenylenediamine in rectified spirit.

-

In a separate flask, prepare a warm solution of 1,4-dibromo-2,3-butanedione in rectified spirit.

-

Slowly add the o-phenylenediamine solution to the warm 1,4-dibromo-2,3-butanedione solution with stirring.

-

Warm the reaction mixture on a water bath for approximately 30 minutes.

-

After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

-

Cool the solution in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR).

Chemical Reactivity

The reactivity of this compound is dominated by the two highly reactive bromomethyl groups. These groups are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. The quinoxaline core itself can also participate in cycloaddition reactions.

Nucleophilic Substitution Reactions

The bromine atoms in the bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This makes this compound a valuable intermediate for the synthesis of a wide range of quinoxaline derivatives.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution, often in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Cycloaddition Reactions

The diene-like character of the pyrazine ring in the quinoxaline moiety allows it to participate in cycloaddition reactions, particularly [3+2] cycloadditions (1,3-dipolar cycloadditions). These reactions are powerful tools for the construction of complex heterocyclic systems. While specific protocols for this compound are not extensively detailed, the general principles of 1,3-dipolar cycloadditions can be applied.

Expected Reactivity in [3+2] Cycloaddition: this compound can act as a dipolarophile, reacting with 1,3-dipoles such as azides and nitrones to form fused triazole and isoxazolidine ring systems, respectively. These reactions are often concerted and can proceed with high regio- and stereoselectivity.

General Experimental Protocol for 1,3-Dipolar Cycloaddition:

-

Dissolve this compound and the 1,3-dipole (e.g., an organic azide or a nitrone) in a suitable solvent (e.g., toluene, THF, or a green solvent like an ionic liquid).

-

The reaction can be carried out under thermal conditions (heating) or, in some cases, can be catalyzed by a metal catalyst (e.g., copper(I) for azide-alkyne cycloadditions).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.

Biological Activity and Drug Development Applications

Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[8] The this compound scaffold is a key starting material for the synthesis of many of these biologically active compounds.

Anticancer Activity: Many quinoxaline derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some derivatives act as kinase inhibitors, targeting enzymes like VEGFR-2 and Pim-1 kinase.

Antimicrobial Activity: Quinoxaline derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of the bacterial cell membrane and the induction of oxidative stress.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by quinoxaline derivatives in the context of cancer therapy, as well as a typical experimental workflow for screening such compounds.

Kinase Inhibitor Signaling Pathway (VEGFR-2)

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> AKT; AKT -> Survival; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; } }

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Pim-1 Kinase Signaling Pathway

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Pim1 [label="Pim-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD (pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> Pim1 [label="Induces Transcription"]; Pim1 -> BAD [label="Phosphorylates\n(Inactivates)"]; BAD -> Apoptosis [style=dashed, arrowhead=tee]; Pim1 -> CellCycle [label="Promotes"]; Inhibitor -> Pim1 [label="Inhibits", style=dashed, color="#EA4335"]; } }

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Apoptosis Induction Pathway

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> ROS [label="Induces"]; ROS -> Mitochondria [label="Damages"]; Mitochondria -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1 [label="Binds to"]; Apaf1 -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } }

Caption: Induction of apoptosis by a quinoxaline derivative.

Experimental Workflow for Anticancer Drug Screening

// Nodes Synthesis [label="Synthesis of\nQuinoxaline Derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Cytotoxicity\nScreening (e.g., MTT Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Hit [label="Identification of\n'Hit' Compounds", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Kinase Assays, Apoptosis Assays)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Animal [label="In Vivo Animal Studies", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Screening; Screening -> Hit; Hit -> Mechanism; Mechanism -> Lead; Lead -> Animal; } }

Caption: A typical experimental workflow for anticancer drug screening.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the versatile reactivity of its bromomethyl groups provide access to a vast chemical space of quinoxaline derivatives. The significant biological activities exhibited by these derivatives, particularly in the areas of anticancer and antimicrobial research, underscore the importance of this scaffold in drug discovery and development. The ability of quinoxaline derivatives to modulate key signaling pathways, such as those involving protein kinases and apoptosis, presents exciting opportunities for the design of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and scientists working with this important class of compounds, providing essential information on their properties, synthesis, reactivity, and potential applications.

References

- 1. This compound 98 3138-86-1 [sigmaaldrich.com]

- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. pharmacyinfoline.com [pharmacyinfoline.com]

- 8. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,3-Bis(bromomethyl)quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, 2,3-bis(bromomethyl)quinoxaline derivatives have emerged as a particularly interesting subclass, demonstrating a broad spectrum of pharmacological effects, including pronounced anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. It consolidates quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A notable focus is placed on the anticancer mechanism involving the inhibition of Peroxiredoxin II, a key enzyme in cellular redox homeostasis.

Introduction

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in the design of novel therapeutic agents. The versatility of the quinoxaline core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. The introduction of bromomethyl groups at the 2 and 3 positions imparts significant reactivity, making this compound a valuable precursor for the synthesis of more complex molecules. These derivatives have been shown to interact with various biological targets, leading to activities such as antibacterial, antifungal, and potent cytotoxic effects against numerous cancer cell lines.[1][2] This guide will delve into the specifics of these biological activities, supported by experimental data and procedural insights.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its substituted analogs involves the condensation of an o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[3][4] This reaction provides a straightforward and efficient method to construct the core scaffold. Further modifications can be introduced on the benzene ring of the o-phenylenediamine precursor to generate a library of derivatives with varying electronic and steric properties.

A specialized derivative, this compound 1,4-dioxide, also known as Conoidin A, is synthesized through the bromination of 2,3-dimethylquinoxaline 1,4-dioxide.[5] This N-oxide derivative has shown a distinct and potent mechanism of action, which will be discussed in detail.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound derivatives is as follows:

-

Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 1,4-dibromo-2,3-butanedione (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the specific substrates.

-

Work-up: Upon completion of the reaction, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under a vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

A visual representation of the general synthesis workflow is provided below.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their anticancer effects are attributed to various mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes.

Mechanism of Action: Inhibition of Peroxiredoxin II

A key mechanism of action for the anticancer activity of this compound 1,4-dioxide (Conoidin A) is the covalent inhibition of Peroxiredoxin II (PrxII).[4][6][7] PrxII is a crucial antioxidant enzyme that plays a vital role in cellular redox homeostasis by reducing reactive oxygen species (ROS).[1][8]

Conoidin A acts as an irreversible inhibitor by covalently binding to the peroxidatic cysteine residue in the active site of PrxII.[6][7] This inhibition leads to an accumulation of intracellular ROS, which in turn induces oxidative stress and triggers apoptotic cell death in cancer cells.[9][10] The upregulation of PrxII in many cancer types to counteract oxidative stress makes it a promising therapeutic target.[1][9]

The signaling pathway illustrating the inhibition of Peroxiredoxin II by Conoidin A and its downstream effects is depicted below.

Quantitative Anticancer Data

The cytotoxic effects of this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Conoidin A | HEC-1-A (Uterine) | 50-100 | [7] |

| Conoidin A | C-33a (Uterine, p53+) | 50-100 | [7] |

| Conoidin A | U87MG (Glioblastoma) | ~1-5 | [10] |

| Conoidin A | LN229 (Glioblastoma) | ~1-5 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[11]

A diagram of the experimental workflow for the MTT assay is provided below.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. The electrophilicity of the bromomethyl groups is believed to play a crucial role in their antimicrobial action.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Derivative (Substituent at 6/7-position) | Microorganism | MIC (µg/mL) | Reference |

| 6-NO2 | Staphylococcus aureus | >128 | [1] |

| 6-CF3 | Staphylococcus aureus | 2 | [1] |

| 6-Cl | Staphylococcus aureus | 16 | [1] |

| 6-H | Staphylococcus aureus | 64 | [1] |

| 6-CH3 | Staphylococcus aureus | 128 | [1] |

| 6-OCH3 | Staphylococcus aureus | >128 | [1] |

| 6-NO2 | Aspergillus niger | 32 | [1] |

| 6-CF3 | Aspergillus niger | 8 | [1] |

| 6-Cl | Aspergillus niger | 32 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Conclusion

This compound derivatives represent a versatile and potent class of bioactive compounds with significant potential in the development of new anticancer and antimicrobial agents. Their straightforward synthesis allows for the generation of diverse libraries for structure-activity relationship studies. The identification of Peroxiredoxin II as a key target for the anticancer activity of Conoidin A provides a solid foundation for the rational design of more selective and potent inhibitors. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. The role of peroxiredoxin II in chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Peroxiredoxin Family in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxiredoxin II Regulates Cancer Stem Cells and Stemness-Associated Properties of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of conoidin A as a covalent inhibitor of peroxiredoxin II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Effect of Ascidian Aplidium Species Extract against Ovarian and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 2,3-Bis(bromomethyl)quinoxaline: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a wide array of pharmacologically active agents. Among its many derivatives, 2,3-bis(bromomethyl)quinoxaline stands out as a highly reactive and versatile building block for the synthesis of novel therapeutic candidates. Its bifunctional nature, conferred by the two bromomethyl groups, allows for the facile introduction of diverse functionalities, leading to compounds with potent antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into the applications of this compound in medicinal chemistry.

Synthesis of the this compound Core

The foundational step in harnessing the potential of this scaffold is its efficient synthesis. The most common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, this compound can be synthesized through the reaction of the corresponding o-phenylenediamine derivative with 1,4-dibromo-2,3-butanedione.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the parent this compound.

Materials:

-

o-Phenylenediamine

-

1,4-Dibromo-2,3-butanedione

-

Ethanol

-

Glacial Acetic Acid

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of toluene and acetic acid.[1]

-

Addition of Dicarbonyl Compound: To the solution of o-phenylenediamine, add 1,4-dibromo-2,3-butanedione (1.0 equivalent) portion-wise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically around 80-100°C) and maintain the reflux for a period of 12 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to yield additional product.

-

Purification: The crude product is then washed with water and a saturated brine solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[1]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Anticancer Drug Discovery

A significant area of interest for this compound derivatives is in the development of novel anticancer agents. The two reactive bromomethyl groups serve as handles to introduce various pharmacophores, leading to compounds that can interact with biological targets, primarily DNA.

Mechanism of Action: DNA Cross-linking and the Fanconi Anemia Pathway

The anticancer activity of many this compound derivatives is attributed to their ability to act as DNA alkylating and cross-linking agents.[2] These molecules can form covalent bonds with DNA bases, particularly the N7 position of guanine, leading to the formation of interstrand crosslinks (ICLs). ICLs are highly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[3][4]

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of ICLs. The Fanconi Anemia (FA) pathway is a major and complex signaling cascade responsible for the repair of ICLs.[3][5] A defect in this pathway leads to the genetic disorder Fanconi anemia, which is characterized by a high predisposition to cancer.[6][7] The activation of the FA pathway in response to ICLs induced by compounds like this compound derivatives is a critical determinant of cell fate.

dot

Caption: The Fanconi Anemia pathway for DNA interstrand crosslink repair.

Quantitative Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the IC50 values for selected quinoxaline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | A549 (Lung) | 11.98 ± 2.59 | [8] |

| 6-Bromo-2,3-bis[(E)-4-methoxystyryl]quinoxaline | A549 (Lung) | 9.32 ± 1.56 | [8] |

| Benzo[g]quinoxaline derivative 9 (dibromo substituted) | MCF-7 (Breast) | 8.84 | [9][10] |

| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast) | 2.89 | [9][10] |

| Quinoxaline derivative 5a (methoxy and bromo substituted) | MCF-7 (Breast) | 10.78 ± 0.892 | [11] |

| Quinoxaline derivative 5b (dibromo substituted) | MCF-7 (Breast) | 29.7 ± 2.73 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Applications in Antimicrobial Drug Discovery

In addition to their anticancer properties, this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The electrophilic nature of the bromomethyl groups is believed to play a crucial role in their antimicrobial action, likely through the alkylation of essential biomolecules in the microbial cells.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for some 2,3-bis(halomethyl)quinoxaline derivatives against representative bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >128 | |

| 6-Nitro-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 2 | |

| 6-Cyano-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 8 | |

| 6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 4 | |

| This compound | Escherichia coli | >128 | |

| 6-Nitro-2,3-bis(bromomethyl)quinoxaline | Escherichia coli | >128 |

Note: Many 2,3-bis(halomethyl)quinoxaline derivatives have shown limited activity against Gram-negative bacteria like E. coli, which is often attributed to the protective outer membrane of these bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, offering a synthetically accessible and highly adaptable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The ability of these compounds to induce DNA interstrand crosslinks provides a clear mechanistic rationale for their cytotoxic effects and opens avenues for targeting DNA repair pathways, such as the Fanconi Anemia pathway, in cancer therapy.

Future research in this area should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a more favorable pharmacokinetic profile. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other anticancer or antimicrobial drugs, could lead to synergistic effects and help overcome drug resistance. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 98 3138-86-1 [sigmaaldrich.com]

- 3. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fanconi anemia pathway promotes replication-dependent DNA interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

The Pivotal Role of 2,3-Bis(bromomethyl)quinoxaline in the Development of Next-Generation Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged class of compounds, 2,3-Bis(bromomethyl)quinoxaline has emerged as a critical starting material for the synthesis of a diverse array of potent anticancer agents. Its two reactive bromomethyl groups provide a platform for constructing novel molecules that can interact with various biological targets implicated in cancer progression. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and therapeutic potential of anticancer agents derived from this compound. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the pursuit of innovative cancer therapies.

Introduction: The Quinoxaline Scaffold in Oncology

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a structural motif present in numerous biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1][2] The ability to readily modify the quinoxaline core has allowed for the development of compounds that can selectively target various components of cancer cell signaling pathways, positioning them as promising candidates for drug development.

This compound: A Versatile Precursor for Anticancer Drug Discovery

This compound serves as a key building block for the synthesis of a variety of 2,3-disubstituted quinoxaline derivatives. The high reactivity of the bromomethyl groups allows for facile nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles, leading to the generation of diverse chemical libraries for anticancer screening.

A common synthetic route to this compound involves the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[3] This straightforward synthesis makes the starting material readily accessible for further derivatization.

Synthesis of Anticancer Agents from this compound

The versatility of this compound as a precursor is showcased in the synthesis of various classes of anticancer compounds, including N,N'-disubstituted-2,3-quinoxalinedimethanamine derivatives and pyrrolo[1,2-a]quinoxalines.

General Synthetic Workflow

The overall process for developing anticancer agents from this compound follows a logical progression from synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Experimental Protocol: Synthesis of N,N'-Disubstituted-2,3-quinoxalinedimethanamine Derivatives

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted-2,3-quinoxalinedimethanamine derivatives from this compound.

Materials:

-

This compound

-

Substituted amine (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the substituted amine (2.2 equivalents) and potassium carbonate (3 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield the N,N'-disubstituted-2,3-quinoxalinedimethanamine derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often evaluated using colorimetric assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected derivatives of this compound and other relevant 2,3-disubstituted quinoxalines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolo[1,2-a]quinoxaline derivative | Human Protein Kinase CK2 | 0.049 | [4] |

| 2-substituted-quinoxaline analogue (Compound 7) | MCF-7 (Breast) | 8.6 | [4] |

| 2-substituted-quinoxaline analogue (Compound 3a) | MCF-7 (Breast) | 12.74 | [4] |

| 2-substituted-quinoxaline analogue (Compound 6) | MCF-7 (Breast) | 62.4 | [4] |

| Benzo[g]quinoxaline derivative (Compound 3) | MCF-7 (Breast) | 2.89 | [5] |

| Benzo[g]quinoxaline derivative (dibromo substituted) | MCF-7 (Breast) | 8.84 | [5] |

| Benzo[g]quinoxaline derivative (unsubstituted) | MCF-7 (Breast) | 16.22 | [5] |

| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [2] |

| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [2] |

| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [2] |

| Quinoxaline Derivative (Compound III) | PC-3 (Prostate) | 4.11 | [2] |

| Pyrrolo[1,2-a] quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the steps for assessing the cytotoxic activity of synthesized quinoxaline derivatives against cancer cell lines using the MTT assay.[4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Mechanism of Action: Targeting Key Cancer Pathways

A significant advancement in understanding the anticancer potential of this compound derivatives comes from the discovery that some of these compounds act as inhibitors of Peroxiredoxin II (Prx II).

Peroxiredoxin II Inhibition: A Novel Anticancer Strategy

Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in cellular redox homeostasis by reducing reactive oxygen species (ROS).[6] Prx II is often overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.[6] By scavenging ROS, Prx II protects cancer cells from oxidative stress-induced apoptosis, thereby promoting their survival.

This compound 1,4-dioxide, also known as Conoidin A, has been identified as an inhibitor of Prx II. This inhibition leads to an increase in intracellular ROS levels, which in turn can trigger apoptotic cell death in cancer cells. This mechanism of action presents a novel and promising strategy for cancer treatment.

Signaling Pathways Modulated by Peroxiredoxin II Inhibition

The inhibition of Prx II can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation. Elevated ROS levels resulting from Prx II inhibition can modulate the activity of various kinases and transcription factors.

Caption: Signaling pathways affected by Peroxiredoxin II inhibition.

Inhibition of Prx II leads to an accumulation of ROS, which can activate pro-apoptotic signaling cascades such as the Apoptosis Signal-regulating Kinase 1 (ASK1) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[7] Furthermore, altered redox status can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6] The culmination of these effects is the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold for the development of novel anticancer agents. The ability to easily introduce a wide range of chemical diversity at the 2 and 3 positions has led to the discovery of compounds with potent cytotoxic activity against various cancer cell lines. The identification of Peroxiredoxin II as a target for derivatives of this compound opens up new avenues for the rational design of selective and effective anticancer drugs.

Future research in this area should focus on:

-

Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to further explore the structure-activity relationships and optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions between these compounds and their biological targets, including Prx II and other potential off-targets.

-

In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of this compound as a foundational element in anticancer drug discovery holds significant promise for the development of the next generation of cancer therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Silencing of peroxiredoxin 2 suppresses proliferation and Wnt/β-catenin pathway, and induces senescence in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2,3-Bis(bromomethyl)quinoxaline: A Promising Scaffold for Novel Antibacterial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Quinoxaline derivatives have long been a focus of medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Among these, 2,3-bis(bromomethyl)quinoxaline has emerged as a particularly promising scaffold for the development of new antibacterial drugs. This technical guide provides a comprehensive overview of the synthesis, antibacterial activity, and proposed mechanisms of action of this compound and its derivatives, tailored for researchers and professionals in the field of drug discovery.

Synthesis of this compound and Its Derivatives

The primary and most common method for synthesizing this compound involves the condensation reaction of o-phenylenediamine with 1,4-dibromo-2,3-butanedione. This reaction provides a straightforward and efficient route to the core scaffold.

Further diversification of the quinoxaline scaffold can be achieved by introducing various substituents on the benzene ring of the o-phenylenediamine starting material. Additionally, the reactive bromomethyl groups at the 2 and 3 positions serve as versatile handles for a wide range of chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. For instance, the bromine atoms can be displaced by various nucleophiles to introduce different functional groups.

Antibacterial Activity and Structure-Activity Relationship

Derivatives of 2,3-bis(halomethyl)quinoxaline have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies have revealed several key factors influencing their potency:

-

Electrophilicity of the Halomethyl Groups: The antibacterial activity is closely linked to the electrophilic nature of the halomethyl units at the 2 and 3 positions of the quinoxaline ring. This suggests that these groups may react with nucleophilic residues in biological targets within the bacteria.

-

Substituents on the Quinoxaline Ring: The nature of the substituents on the benzene portion of the quinoxaline ring plays a crucial role in modulating the antibacterial activity. Electron-withdrawing groups tend to enhance the activity, likely by increasing the electrophilicity of the bromomethyl carbons.

-

Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the bacterial cell envelope. A balance of hydrophilic and lipophilic properties is often required for optimal activity.

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,3-Bis(halomethyl)quinoxaline Derivatives

| Compound | Halogen (X) | Substituent (R) | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |

| 1 | Br | H | >100 | >100 |

| 2 | Br | 6-CH₃ | 50 | 50 |

| 3 | Br | 6-Cl | 12.5 | 12.5 |

| 4 | Br | 6-NO₂ | 3.13 | 3.13 |

| 5 | I | 6-Cl | 6.25 | 6.25 |

| 6 | F | 6-Cl | >100 | >100 |

Data compiled from various sources. MIC values are indicative and may vary based on the specific strain and testing conditions.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add 1,4-dibromo-2,3-butanedione (1 equivalent) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Antibacterial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2][3]

2. Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

-

Prepare a standardized inoculum of the test bacterium and spread it uniformly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks onto the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-